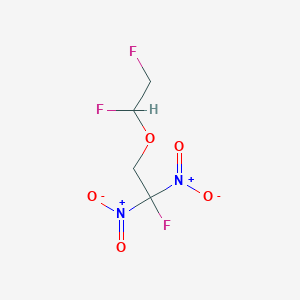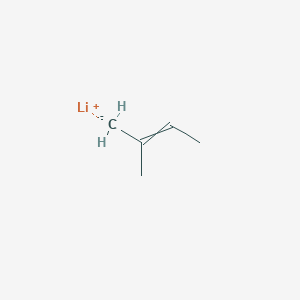![molecular formula C23H23N5O5 B14497824 Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- CAS No. 65072-53-9](/img/structure/B14497824.png)
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-: is an organic compound primarily used as a red colorant dye in textiles and fabrics . This compound is not naturally produced in the environment and is known for its persistence and low bioaccumulation potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves multiple steps, including the diazotization of 4-nitroaniline followed by coupling with a suitable benzamide derivative. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the reaction parameters and the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at different positions on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- has several scientific research applications, including:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including its use as a diagnostic dye.
Industry: Widely used as a red colorant in textiles, fabrics, and other industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s azo group can undergo reduction to form amines, which can further interact with biological molecules. The specific pathways involved depend on the biological system and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[5-[bis(2-acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Similar in structure but with acetyloxy groups instead of hydroxyethyl groups.
Benzamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-: Contains methoxyethyl groups instead of hydroxyethyl groups.
Uniqueness
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for use as a red colorant dye in various industrial applications .
Properties
CAS No. |
65072-53-9 |
|---|---|
Molecular Formula |
C23H23N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N5O5/c29-14-12-27(13-15-30)20-10-11-21(26-25-18-6-8-19(9-7-18)28(32)33)22(16-20)24-23(31)17-4-2-1-3-5-17/h1-11,16,29-30H,12-15H2,(H,24,31) |
InChI Key |
UCOVGGMONFBUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


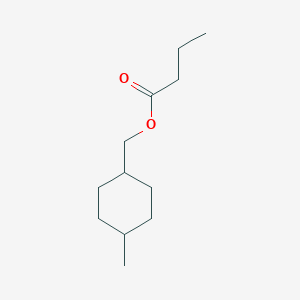
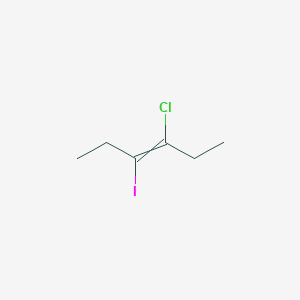

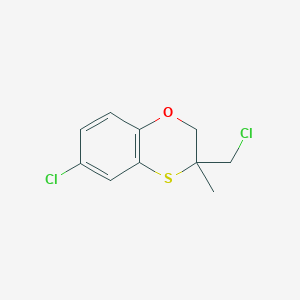
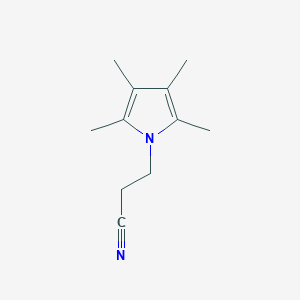
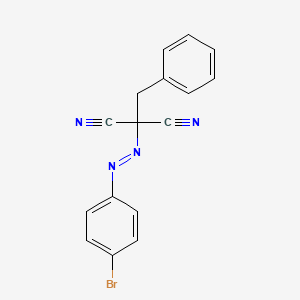
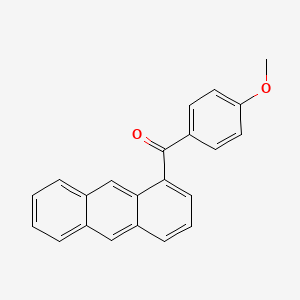
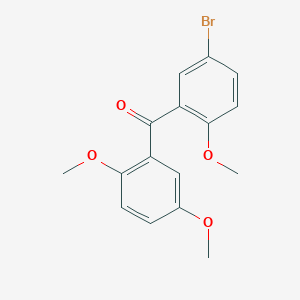
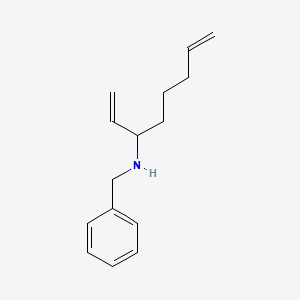
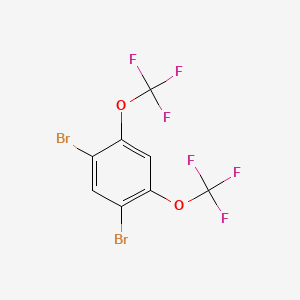
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
